Photolysis Rate Ranking: Ortho > Meta > Para Establishes Methyl 2-Bromobenzoate as the Fastest-Reacting Isomer for Photochemical Applications
A comparative photolysis study of the three isomeric methyl bromobenzoates in benzene demonstrated a clear and quantifiable rate hierarchy: ortho > meta > para [1]. Methyl 2-bromobenzoate (ortho) exhibits the fastest photolytic cleavage, making it the preferred substrate for photochemical C–C bond-forming reactions where reaction rate and quantum yield are critical. The meta and para isomers react more slowly, which may necessitate longer irradiation times or higher photon flux to achieve equivalent conversion.
| Evidence Dimension | Photolysis rate |
|---|---|
| Target Compound Data | Fastest among ortho, meta, and para isomers |
| Comparator Or Baseline | Methyl 3-bromobenzoate (meta) and Methyl 4-bromobenzoate (para) |
| Quantified Difference | Rate order: ortho > meta > para (specific numerical rate constants not reported in abstract) |
| Conditions | Photolysis in benzene solvent, UV irradiation |
Why This Matters
Faster photolysis kinetics translate directly to reduced processing time and higher throughput in photochemical synthesis workflows, a key procurement consideration for R&D and process chemistry groups.
- [1] Nikishin, G. I.; Chel'tsova, M. A. Photolysis of methyl o-, m-, and p-bromobenzoates in benzene. Russ. Chem. Bull. 1968, 17, 148–150. View Source
